Cas no 64198-89-6 (2,4-Cyclopentadien-1-one, 2,3,5-triphenyl-)

2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- structure
64198-89-6 structure
Product Name:2,4-Cyclopentadien-1-one, 2,3,5-triphenyl-
CAS No:64198-89-6
MF:C23H16O
MW:308.372546195984
CID:424750
PubChem ID:418549
Update Time:2025-04-19

2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl-
    • 2,3,5-triphenylcyclopenta-2,4-dien-1-one
    • NSC101877
    • 2,4,5-triphenylcyclopentadienone
    • SCHEMBL8416730
    • Cyclopentadienone,3,5-triphenyl-, dimer
    • NSC-101877
    • DTXSID40329222
    • 64198-89-6
    • Inchi: 1S/C23H16O/c24-23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(23)19-14-8-3-9-15-19/h1-16H
    • InChI Key: IWHBZQRHJKVFHA-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2)=CC(C2C=CC=CC=2)=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 308.12018
  • Monoisotopic Mass: 308.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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